Bismuth pentafluoride

Vue d'ensemble

Description

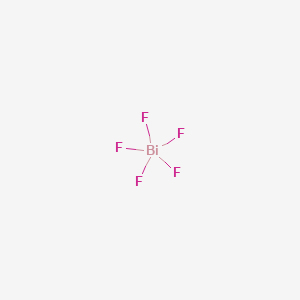

Bismuth pentafluoride is a pnictogen halide and a bismuth coordination entity. It derives from a hydride of a bismuthorane.

Applications De Recherche Scientifique

1. Chemical Properties and Reactions

Bismuth pentafluoride (BiF5) is recognized for its strong fluorinating properties. It was first synthesized from bismuth and fluorine at 500°C, and its properties, such as crystal structure, density, vapor pressure, and chemical reactions, were extensively studied. BiF5 acts as a potent fluorinating agent and undergoes various chemical reactions, including reduction with hydrogen and reactions with different elements and compounds (Fischer & Rudzitis, 1959).

2. Formation of Adducts

This compound reacts with antimony pentafluoride (SbF5) to form adducts of the type (BiF5)m(SbF5)n, which have a trans-fluorine bridged BiF5 type structure. These adducts are significant for their unique structures and potential chemical applications (Chen et al., 1976).

3. Synthesis of Xenon(VI) Fluorobismuthate(V)

The interaction between this compound and excess liquid xenon hexafluoride yields a white diamagnetic solid, which could be formulated as XeF5+ BiF6-. This compound is of interest due to its potential applications in chemistry and materials science (Druz̆ina & Žemva, 1988).

4. Photonic Materials

Bismuth compounds, including this compound, are extensively researched in the field of photonic materials. Their unique properties and ability to form clusters make them suitable for applications in telecommunications, biomedicine, lighting, and lasers (Sun et al., 2014).

5. Catalytic Applications

This compound-based compounds, like bismuth perfluoroalkylphosphinates, have emerged as highly active catalysts in industrial organic synthesis. These compounds are considered environmentally friendly and are less toxic than traditional catalysts, making them suitable for various industrial applications (Ritter, 2016).

6. Photocatalytic Applications

This compound-based perovskite nanocrystals have been developed for photocatalytic reduction of carbon dioxide, showing effectiveness in converting CO2 to methane and carbon monoxide. These nanocrystals represent a significant advancement in photocatalytic technology due to their non-toxicity and stability (Bhosale et al., 2019).

7. Optical and Photochemical Properties

Bismuth oxyfluoride compounds, closely related to this compound, have been studied for their optical and photocatalytic properties. Alterations in their stoichiometry can modify their band gaps, enhancing their photocatalytic activities, which is crucial for the development of photochemical applications of these compounds (Cai et al., 2020).

Mécanisme D'action

Target of Action

Bismuth pentafluoride (BiF5) is a highly reactive inorganic compound . It’s known to interact with a wide range of substances, including water, iodine, sulfur, and hydrocarbons .

Mode of Action

BiF5 is the most reactive of the pnictogen pentafluorides and is an extremely strong fluorinating agent . It adds fluoride ions to other chemicals, altering their properties . For instance, it can fluorinate paraffin oil (hydrocarbons) to fluorocarbons above 50 °C .

Biochemical Pathways

For example, it reacts vigorously with water to form ozone and oxygen difluoride .

Pharmacokinetics

Bismuth compounds have been used for more than two centuries, and a review of the modes of action, pharmacokinetics, and toxicity of two commonly used compounds, colloidal bismuth subcitrate and bismuth subsalicylate, is presented . In humans, bismuth toxicity is unlikely when therapeutic doses of these compounds are administered for the appropriate duration .

Result of Action

The molecular and cellular effects of BiF5’s action are largely unknown due to its high reactivity and the lack of specific studies. Its strong fluorinating properties suggest that it could cause significant chemical alterations at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BiF5. For instance, its reactivity increases with temperature, fluorinating paraffin oil (hydrocarbons) to fluorocarbons above 50 °C . Moreover, it reacts vigorously with water, which suggests that its activity could be greatly influenced by the presence of moisture .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Bismuth pentafluoride plays a significant role in biochemical reactions due to its strong fluorinating capabilities. It interacts with a variety of biomolecules, including enzymes, proteins, and other cellular components. For instance, this compound can react with water to produce ozone and oxygen difluoride, which can further interact with cellular components . Additionally, it can oxidize uranium tetrafluoride to uranium hexafluoride, demonstrating its potential to alter the oxidation states of biomolecules . These interactions highlight the compound’s ability to influence biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s strong oxidizing properties can lead to oxidative stress within cells, affecting cellular homeostasis and potentially leading to cell death . Furthermore, this compound’s ability to produce reactive oxygen species can impact gene expression by inducing oxidative damage to DNA and other cellular components . These effects underscore the compound’s potential to modulate cellular activities and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to act as a fluorinating agent, introducing fluorine atoms into biomolecules and altering their structure and function . This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can induce changes in gene expression by causing oxidative damage to DNA, leading to mutations and altered transcriptional activity . These molecular interactions highlight the compound’s potential to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be highly reactive and can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in cumulative oxidative damage to cells, affecting cellular function and viability . These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and modulate cellular signaling pathways . At high doses, this compound can cause significant oxidative damage, leading to cell death and tissue injury . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid toxic or adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s strong fluorinating properties enable it to modify the activity of enzymes involved in metabolic processes . For example, this compound can inhibit or activate enzymes by introducing fluorine atoms into their active sites, altering their catalytic activity . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s high reactivity allows it to bind to various cellular components, influencing its localization and accumulation . For instance, this compound can interact with membrane transporters, facilitating its entry into cells and subsequent distribution to different cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, affecting its activity and function . For example, this compound may accumulate in the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Propriétés

IUPAC Name |

pentafluorobismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.5FH/h;5*1H/q+5;;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHXPLXDFQOVHO-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Bi](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiF5 | |

| Record name | Bismuth pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228490 | |

| Record name | Bismuth pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.97242 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-62-4 | |

| Record name | Bismuth fluoride (BiF5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

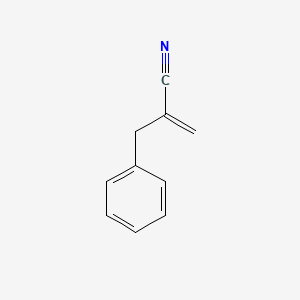

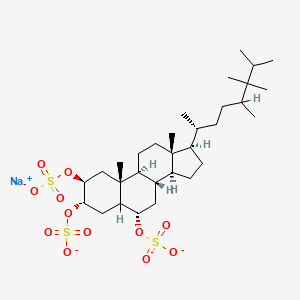

![N-[2-(1-cyclohexenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B1214755.png)